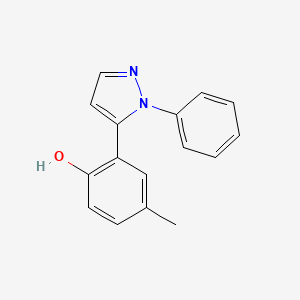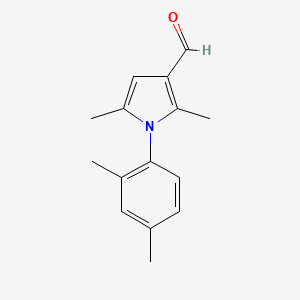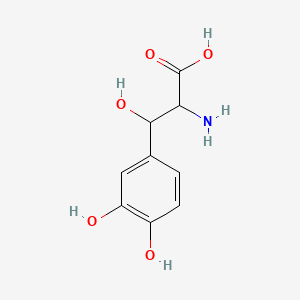
benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is a complex organic compound with the molecular formula C31H28O8 and a molecular weight of 528.54900 . This compound is a polymer formed by the reaction of formaldehyde with various phenolic compounds, including benzene-1,3-diol, 3-phenylbenzene-1,2-diol, and 4-phenylbenzene-1,2,3-triol .
Métodos De Preparación
The synthesis of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves the polymerization of formaldehyde with the phenolic compounds mentioned above. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of methylene bridges between the phenolic units . Industrial production methods often involve the use of catalysts to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The specific pathways involved depend on the biological context and the specific phenolic units present in the compound .
Comparación Con Compuestos Similares
Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is unique due to its complex structure and the presence of multiple phenolic units. Similar compounds include:
Benzene-1,2-diol:
Benzene-1,3-diol:
Benzene-1,2,3-triol:
The uniqueness of this compound lies in its polymeric nature and the combination of different phenolic units, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
65876-95-1 |
|---|---|
Fórmula molecular |
C31H28O8 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3.C12H10O2.C6H6O2.CH2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8;13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;7-5-2-1-3-6(8)4-5;1-2/h1-7,13-15H;1-8,13-14H;1-4,7-8H;1H2 |
Clave InChI |
VBYAALRAZWIZFX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
SMILES canónico |
C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O |
| 65876-95-1 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















